Myr-PKI is a synthetic peptide designed to act as a potent and selective inhibitor of cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA) [, , , , , , , ]. Derived from the endogenous protein kinase inhibitor (PKI), Myr-PKI specifically targets the catalytic subunit of PKA, blocking its activity [, ]. It is primarily utilized in scientific research to investigate the role of PKA in various cellular processes, acting as a valuable tool to understand PKA-mediated signaling pathways [, , , , , , , ].
The synthesis of Myr-PKI typically involves solid-phase peptide synthesis techniques, followed by the addition of a myristoyl group to the N-terminus []. This myristoylation enhances the peptide's cell permeability, allowing it to readily cross cell membranes and exert its inhibitory effects intracellularly [, ].
Myr-PKI comprises a peptide sequence derived from the PKI protein with an attached myristoyl group [, ]. The specific peptide sequence, usually corresponding to residues 14-22 of PKI (e.g., LRRASLG), interacts with the catalytic subunit of PKA, mimicking the endogenous substrate and effectively blocking its activity [, ]. The myristoyl group, a saturated fatty acid, enhances its cell permeability [, ].
Myr-PKI primarily participates in non-covalent interactions with its target, the catalytic subunit of PKA [, ]. The peptide sequence binds to the active site of PKA through hydrogen bonding and hydrophobic interactions, mimicking the natural substrate and preventing the enzyme from phosphorylating its downstream targets [, ].
Myr-PKI functions by competitively inhibiting the catalytic activity of PKA [, , , , , , , ]. The peptide sequence within Myr-PKI mimics the natural substrates of PKA, allowing it to bind to the enzyme's active site [, ]. This binding prevents PKA from phosphorylating its downstream targets, effectively inhibiting PKA-mediated signaling pathways [, ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: